molecular formula C21H16Cl2N4 B14184228 4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl- CAS No. 849936-32-9

4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-

Cat. No.: B14184228
CAS No.: 849936-32-9
M. Wt: 395.3 g/mol
InChI Key: IHHNUOVZEFQKOO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl- can be achieved through several synthetic routes. One common method involves the reaction of 4H-1,2,4-triazol-4-amine with 2,6-dichlorobenzyl chloride and 3,5-diphenylbenzyl chloride under appropriate reaction conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or dimethylformamide. The reaction mixture is then heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form imine or Schiff base derivatives.

Scientific Research Applications

4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antifungal or anticancer effects .

Comparison with Similar Compounds

4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl- can be compared with other similar compounds such as:

Properties

CAS No.

849936-32-9

Molecular Formula

C21H16Cl2N4

Molecular Weight

395.3 g/mol

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C21H16Cl2N4/c22-18-12-7-13-19(23)17(18)14-24-27-20(15-8-3-1-4-9-15)25-26-21(27)16-10-5-2-6-11-16/h1-13,24H,14H2

InChI Key

IHHNUOVZEFQKOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2NCC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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